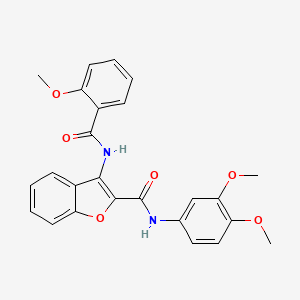

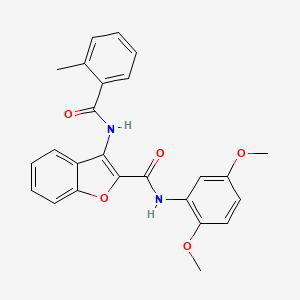

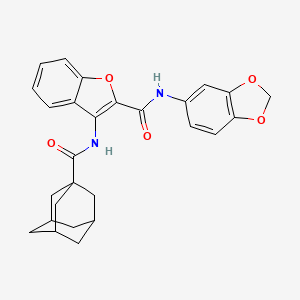

N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-Dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide (DMBFC) is a synthetic compound that has been studied for its potential applications in the fields of scientific research and drug development. DMBFC is a small molecule that is composed of a benzofuran core, two carboxamide groups, and a 3,4-dimethoxyphenyl group. It has been used as a substrate for the study of various enzymes, as a ligand for various receptors, and as a tool for drug development.

Applications De Recherche Scientifique

N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide has been used in a variety of scientific research applications. It has been used as a substrate for the study of various enzymes, such as cytochrome P450 enzymes and cholinesterases. It has also been used as a ligand for various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. Additionally, N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide has been used as a tool for drug development, as it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.

Mécanisme D'action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to interact with various receptors and enzymes in the body to produce its effects. For example, when N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide binds to the serotonin 5-HT2A receptor, it is thought to activate the receptor, leading to the release of serotonin and other neurotransmitters. Similarly, when N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide binds to the dopamine D2 receptor, it is thought to inhibit the receptor, leading to decreased dopamine levels in the body.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide are not fully understood. However, it has been shown to have an effect on various biochemical and physiological processes. For example, it has been shown to increase the activity of certain enzymes, such as cytochrome P450 enzymes and cholinesterases. It has also been shown to modulate the activity of various receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. Additionally, it has been shown to have an effect on various physiological processes, such as blood pressure, heart rate, and respiration.

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide in laboratory experiments has several advantages. First, it is a small molecule, which makes it easy to synthesize and handle. Second, it is relatively stable, which makes it suitable for long-term experiments. Third, it is a potent compound, which makes it suitable for use in low concentrations. However, there are also some limitations to using N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide in laboratory experiments. For example, it is not a natural compound, which means that its effects may not be representative of natural compounds. Additionally, its effects may not be consistent across different experiments.

Orientations Futures

The potential applications of N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide are still being explored. Future research could focus on further elucidating the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide, as well as its mechanism of action. Additionally, further research could focus on identifying novel uses for N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide, such as its use as a tool for drug development or as a therapeutic agent. Additionally, research could focus on exploring the potential for N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide to interact with other molecules, such as proteins or other small molecules. Finally, research could focus on optimizing the synthesis of N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide, as well as exploring the potential for using N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide in other fields, such as agriculture.

Méthodes De Synthèse

N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide can be synthesized by a two-step method. First, a benzofuran derivative is synthesized by reacting 3,4-dimethoxyphenylacetic acid and 2-methoxybenzamidine in the presence of anhydrous sodium acetate. The resulting benzofuran derivative is then reacted with 1-bromo-2-carboxybenzene in the presence of potassium carbonate to form N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide.

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c1-30-18-10-6-5-9-17(18)24(28)27-22-16-8-4-7-11-19(16)33-23(22)25(29)26-15-12-13-20(31-2)21(14-15)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPVOOLGLPEEID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6490377.png)

![N-(3,4-difluorophenyl)-3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6490397.png)

![N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6490405.png)

![N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490453.png)

![N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490460.png)

![2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6490466.png)